

# Application Notes and Protocols for UPLC-ESI-TOF-MS Detection of Rhizoferrin

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## Compound of Interest

Compound Name: Rhizoferrin

Cat. No.: B1680593

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## Introduction

**Rhizoferrin** is a polycarboxylate siderophore produced by various fungi and bacteria to chelate iron from the environment. Its role in microbial iron acquisition and virulence makes it a significant target for research in microbiology, plant pathology, and drug development. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (UPLC-ESI-TOF-MS) offers a highly sensitive and selective method for the detection and quantification of **rhizoferrin** in complex biological matrices. This document provides detailed application notes and protocols for the analysis of **rhizoferrin** using this advanced analytical technique. The high resolution and mass accuracy of TOF-MS allow for confident identification of **rhizoferrin**, while the separation efficiency of UPLC ensures reliable quantification.

## Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of **rhizoferrin** using a validated UPLC-ESI-TOF-MS method. These values are illustrative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method validation should be performed in the target matrix to determine the precise performance characteristics.

Parameter	Value	Remarks
Analyte	Rhizoferrin	[M+H] <sup>+</sup> = 437.141 m/z[1]
Linear Range	1 - 1000 ng/mL	The range over which the method is precise, accurate, and linear.
Limit of Detection (LOD)	0.5 ng/mL	The lowest concentration of analyte that can be reliably detected. Determined at a signal-to-noise ratio of 3:1.[2]
Limit of Quantification (LOQ)	1 ng/mL	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Determined at a signal-to-noise ratio of 10:1.[2]
Recovery	85 - 105%	The efficiency of the extraction procedure from a spiked matrix.
Precision (RSD%)	< 15%	The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Accuracy	90 - 110%	The closeness of the measured value to the true value.

## Experimental Protocols

This section provides detailed protocols for the extraction of **rhizoferrin** from microbial culture supernatants and its subsequent analysis by UPLC-ESI-TOF-MS.

### 1. Sample Preparation: Extraction of **Rhizoferrin** from Fungal/Bacterial Culture Supernatant

This protocol is designed for the extraction and concentration of **rhizoferrin** from liquid culture media.

- 1.1. Materials and Reagents:
  - Microbial culture grown in iron-limited medium
  - Methanol (LC-MS grade)
  - Water (LC-MS grade)
  - Formic acid (LC-MS grade)
  - Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
  - Centrifuge and centrifuge tubes (50 mL)
  - Vacuum manifold for SPE
  - Nitrogen evaporator or centrifugal vacuum concentrator
  - 0.22 µm syringe filters
- 1.2. Procedure:
  - Cell Removal: Centrifuge the microbial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
  - Supernatant Filtration: Carefully decant the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and particulate matter.
  - SPE Cartridge Conditioning:
    - Pass 5 mL of methanol through the C18 SPE cartridge.
    - Equilibrate the cartridge by passing 5 mL of LC-MS grade water. Do not allow the cartridge to dry out.

- **Sample Loading:** Load the filtered supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).
- **Washing:** Wash the cartridge with 5 mL of LC-MS grade water to remove salts and other polar impurities.
- **Elution:** Elute the bound **rhizoferrin** from the cartridge with 5 mL of methanol into a clean collection tube.
- **Drying:** Evaporate the methanol eluate to dryness using a nitrogen evaporator or a centrifugal vacuum concentrator at a temperature not exceeding 40°C.
- **Reconstitution:** Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95% mobile phase A: 5% mobile phase B).
- **Final Filtration:** Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UPLC-ESI-TOF-MS analysis.

## 2. UPLC-ESI-TOF-MS Method for **Rhizoferrin** Analysis

This protocol outlines the instrumental parameters for the detection and quantification of **rhizoferrin**.

- 2.1. Instrumentation:
  - UPLC system (e.g., Waters ACQUITY UPLC I-Class)
  - ESI-TOF Mass Spectrometer (e.g., Waters Synapt G2-Si)[1]
- 2.2. UPLC Parameters:
  - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  - Flow Rate: 0.3 mL/min

- Column Temperature: 40°C
- Injection Volume: 5 µL
- Gradient Program:

Time (min)	% Mobile Phase B
<b>0.0</b>	<b>5</b>
1.0	5
8.0	95
10.0	95
10.1	5

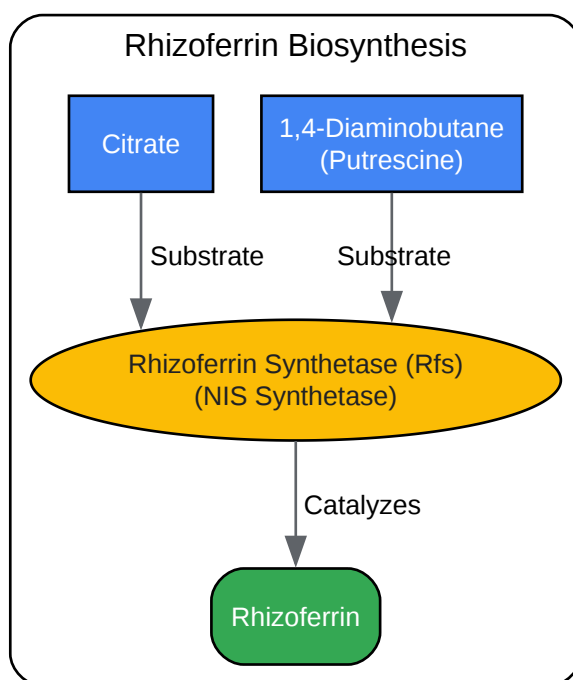
| 12.0 | 5 |

- 2.3. ESI-TOF-MS Parameters:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Capillary Voltage: 3.0 kV
  - Sampling Cone Voltage: 30 V
  - Source Temperature: 120°C
  - Desolvation Temperature: 350°C
  - Desolvation Gas Flow: 600 L/hr (Nitrogen)
  - Cone Gas Flow: 50 L/hr (Nitrogen)
  - Mass Range: m/z 100 - 1000
  - Acquisition Mode: TOF MS scan

- Data Analysis: Process the data using appropriate software (e.g., MassLynx).[1] Identify **rhizoferrin** by its accurate mass ( $[M+H]^+ = 437.141$  m/z) and retention time. For quantification, generate a calibration curve using a **rhizoferrin** standard.

## Visualizations

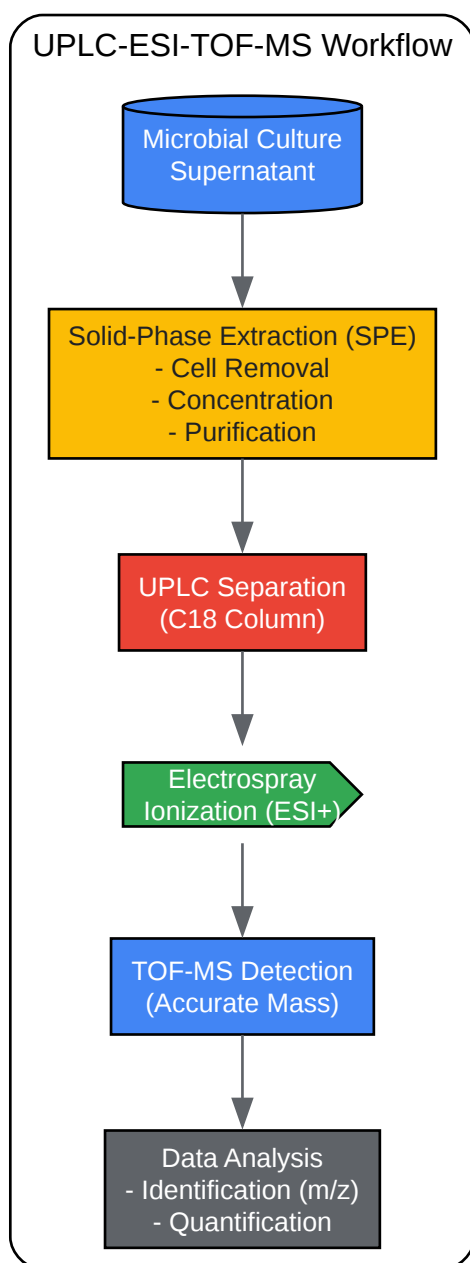
### Rhizoferrin Biosynthesis Pathway in Fungi (e.g., *Rhizopus delemar*)



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Caption: Fungal biosynthesis of **rhizoferrin** from citrate and diaminobutane.

Experimental Workflow for **Rhizoferrin** Analysis



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Caption: Workflow for the analysis of **rhizoferrin** by UPLC-ESI-TOF-MS.

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## References

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